

# Introduction: The Critical Role of a Process-Related Impurity Standard

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## Compound of Interest

Compound Name: *N*-Ethoxycarbonyl-ciprofloxacin

Cat. No.: B601380

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In the synthesis of Ciprofloxacin, a widely used second-generation fluoroquinolone antibiotic, the control of impurities is paramount to ensure the safety and efficacy of the final drug product. [1] **N-Ethoxycarbonyl-ciprofloxacin** (CAS No. 93594-29-7) is a significant process-related impurity and a key intermediate that can arise during synthesis, particularly in routes employing N-ethoxycarbonylpiperazine to build the C-7 side chain of the quinolone core.[2][3] Its chemical name is 1-Cyclopropyl-7-(4-(ethoxycarbonyl)piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[3][4][5][6]

The presence of this and other impurities, even in trace amounts, can impact the drug's stability, bioavailability, and potentially introduce toxicity. Regulatory bodies such as the FDA and EMA, guided by the International Council for Harmonisation (ICH), mandate stringent control over drug impurities. This necessitates the use of well-characterized reference standards for the accurate identification and quantification of these impurities in both the active pharmaceutical ingredient (API) and finished dosage forms. This guide provides a comprehensive technical overview of the **N-Ethoxycarbonyl-ciprofloxacin** reference standard, covering its availability, synthesis, characterization, and application in validated, stability-indicating analytical methods.

## Part 1: Sourcing and Availability of the Reference Standard

A high-purity, well-characterized **N-Ethoxycarbonyl-ciprofloxacin** reference standard is commercially available from several specialized suppliers of pharmaceutical impurities and

reference materials. Acquiring a certified reference standard is the foundational step for any laboratory involved in the quality control of Ciprofloxacin.

Table 1: Commercial Suppliers of **N-Ethoxycarbonyl-ciprofloxacin**

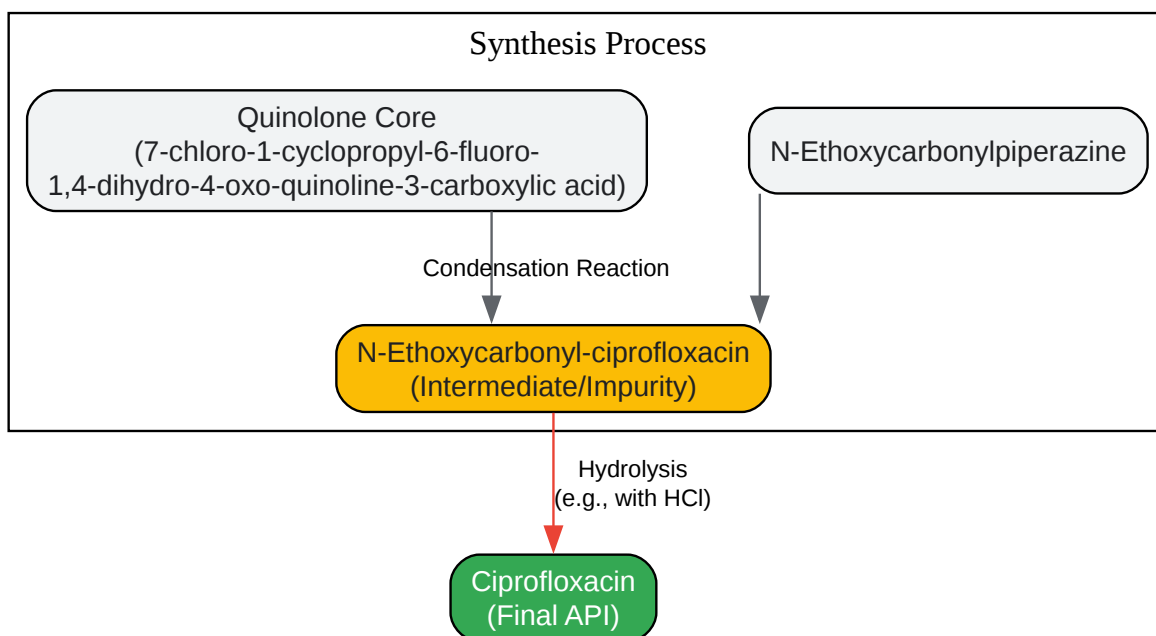
Supplier	Product Name	CAS Number	Availability/Notes
SynZeal	N-Ethoxycarbonyl-Ciprofloxacin	93594-29-7	Supplied with COA and analytical data.[3]
Alfa Omega Pharma	N-Ethoxycarbonyl ciprofloxacin	93594-29-7	Available in various quantities (10mg, 25mg, etc.).[7]
Clearsynth	N-Ethoxycarbonyl Ciprofloxacin	93594-29-7	Purity by HPLC reported as 98.71%. [5]
Venkatasai Life Sciences	N-Ethoxycarbonyl-ciprofloxacin	93594-29-7	Supplied with COA and analytical data.[6]
TLC Pharmaceutical Standards	N-Ethoxycarbonyl Ciprofloxacin	93594-29-7	Listed as a Ciprofloxacin-related product.[4]
HTS Biopharma	N-Ethoxycarbonyl-Ciprofloxacin	93594-29-7	Available via custom synthesis.[8]

Note: Researchers should always request a Certificate of Analysis (CoA) from the supplier to obtain detailed information on purity, identity, and storage conditions.

## Part 2: Synthesis and Physicochemical Characterization

Understanding the synthetic origin of **N-Ethoxycarbonyl-ciprofloxacin** provides context for its emergence as an impurity. It is typically formed when 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (the quinolone core) is reacted with N-ethoxycarbonylpiperazine.[2] This intermediate is then hydrolyzed in a subsequent step to yield

the final Ciprofloxacin API. Incomplete hydrolysis or side reactions can lead to its presence in the final product.



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*Synthetic pathway illustrating the formation of **N-Ethoxycarbonyl-ciprofloxacin**.*

A comprehensive characterization is essential to confirm the identity and purity of the reference standard. The data below is consolidated from various suppliers.[3][4][5]

Table 2: Physicochemical Properties of **N-Ethoxycarbonyl-ciprofloxacin**

Property	Value
CAS Number	93594-29-7
Molecular Formula	C <sub>20</sub> H <sub>22</sub> FN <sub>3</sub> O <sub>5</sub>
Molecular Weight	403.4 g/mol
IUPAC Name	1-cyclopropyl-7-(4-ethoxycarbonylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Appearance	White to off-white solid
Melting Point	161-163 °C[9]
Storage	Refrigerator (2-8°C) for long-term storage[5]

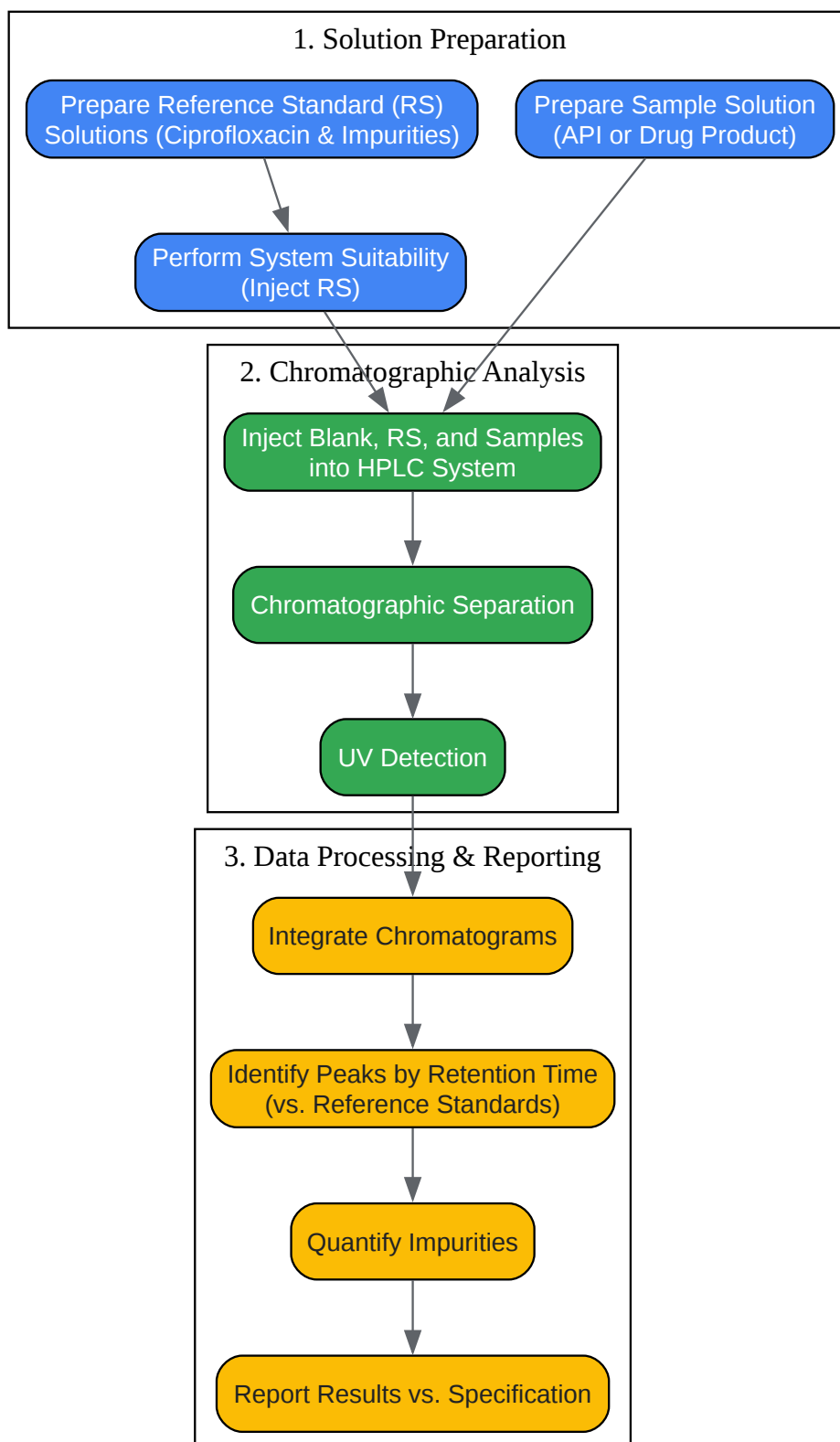
The definitive structural confirmation and purity assessment of the reference standard rely on a combination of advanced analytical techniques:

- High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the standard, typically showing a purity level of >98%.
- Mass Spectrometry (MS): Confirms the molecular weight by identifying the parent molecular ion.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (<sup>1</sup>H and <sup>13</sup>C): Provides unequivocal structural elucidation by mapping the hydrogen and carbon atoms within the molecule.

## Part 3: Application in a Stability-Indicating HPLC Method

The primary application of the **N-Ethoxycarbonyl-ciprofloxacin** reference standard is in the development and validation of stability-indicating analytical methods for Ciprofloxacin, most commonly by Reverse-Phase HPLC (RP-HPLC). A stability-indicating method is one that can accurately quantify the drug in the presence of its impurities, degradants, and excipients.

The causality behind this requirement is rooted in ICH guideline Q1A(R2), which mandates stress testing to establish the inherent stability of a drug substance and to demonstrate the specificity of the analytical procedures used.[\[10\]](#)



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### Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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